Isoform-Selective Degradation of BRD4 with Complete Sparing of BRD2 and BRD3 Versus Pan-BET PROTACs
KB02-JQ1 selectively degrades BRD4 without affecting BRD2 or BRD3 protein levels, a profile that distinguishes it from pan-BET degraders such as ARV-771, MZ1, and dBET1, which induce degradation of multiple BET family members. In HEK293T cells treated with KB02-JQ1 (5–40 μM for 24 hours), immunoblotting revealed concentration-dependent depletion of endogenous BRD4, whereas BRD2 and BRD3 levels remained unchanged. [1] In contrast, ARV-771 exhibits Kd values of 34 nM, 4.7 nM, 8.3 nM, 7.6 nM, 9.6 nM, and 7.6 nM for BRD2(1), BRD2(2), BRD3(1), BRD3(2), BRD4(1), and BRD4(2), respectively, demonstrating pan-BET engagement. Similarly, MZ1 retains high affinity for BRD2, BRD3, and BRD4 bromodomains. This isoform selectivity enables BRD4-specific functional interrogation unattainable with pan-BET degraders.
| Evidence Dimension | BET family protein degradation selectivity |
|---|---|
| Target Compound Data | BRD4 degraded; BRD2 and BRD3 not degraded |
| Comparator Or Baseline | ARV-771: degrades BRD2, BRD3, and BRD4 (Kd = 4.7–34 nM across all bromodomains); MZ1: degrades BRD2, BRD3, and BRD4; dBET1: pan-BET degrader |
| Quantified Difference | Qualitative difference: KB02-JQ1 spares BRD2/3 entirely; pan-BET degraders do not |
| Conditions | HEK293T cells, 5–40 μM KB02-JQ1, 24 h treatment, immunoblotting; ARV-771 Kd determined by surface plasmon resonance (SPR) |
Why This Matters
This selectivity is critical for deconvoluting BRD4-specific transcriptional and phenotypic effects from those mediated by BRD2 or BRD3, reducing experimental confounding in epigenetic and oncology research.
- [1] Zhang X, Crowley VM, Wucherpfennig TG, Dix MM, Cravatt BF. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16. Nat Chem Biol. 2019;15(7):737-746. View Source
